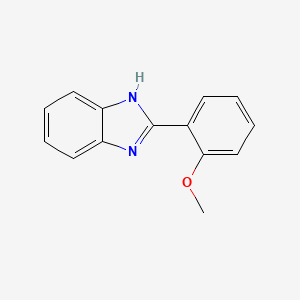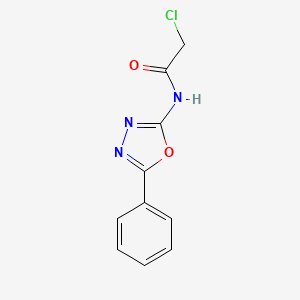![molecular formula C14H10Cl2N2O3 B1361967 N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine](/img/structure/B1361967.png)
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine is a chemical compound with the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.1 g/mol . This compound is known for its unique structure, which includes a nitro group, a benzene ring, and an oxime functional group attached to a dichlorobenzyl moiety. It is used in various research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine typically involves the reaction of 3-nitrobenzenecarbaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the oxime bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Applications De Recherche Scientifique
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group and oxime functional group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The dichlorobenzyl moiety enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine can be compared with other similar compounds, such as:
3-nitrobenzaldehyde oxime: Lacks the dichlorobenzyl group, resulting in different chemical and biological properties.
2,4-dichlorobenzyl oxime:
3-nitrobenzenecarbaldehyde O-(2,4-dichlorophenyl)oxime: Similar structure but with a phenyl group instead of a benzyl group, leading to variations in its chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Propriétés
Formule moléculaire |
C14H10Cl2N2O3 |
|---|---|
Poids moléculaire |
325.1 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-12-5-4-11(14(16)7-12)9-21-17-8-10-2-1-3-13(6-10)18(19)20/h1-8H,9H2 |
Clé InChI |
ZIFVCSOHVFNVOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NOCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)







